PROTAC IDO1 Degrader-1

PROTAC IDO1 degradation targeted protein degradation

The first IDO1 degrader (CAS 2488851-89-2) for CRBN-mediated proteasomal removal (Dmax 93%) vs. epacadostat's transient inhibition. Validated for CAR-T synergy and distinguishing IDO1 enzymatic from scaffolding immunosuppression. Critical for PROTAC SAR baseline with PEG7 linker architecture. ≥98% purity, ready for mechanistic oncology and degrader optimization.

Molecular Formula C40H53BrFN9O13
Molecular Weight 966.8 g/mol
Cat. No. B8198341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IDO1 Degrader-1
Molecular FormulaC40H53BrFN9O13
Molecular Weight966.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO
InChIInChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53)
InChIKeyBVQZWOPTIZSOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-Bromo-4-fluorophenyl)-4-[PEG7-ethylamino-ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide (PROTAC IDO1 Degrader-1) Procurement Technical Overview


The compound N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide (CAS 2488851-89-2; MW 966.80 g/mol; formula C₄₀H₅₃BrFN₉O₁₃), commonly designated PROTAC IDO1 Degrader-1, is a heterobifunctional proteolysis-targeting chimera (PROTAC) comprising an IDO1-binding warhead derived from epacadostat conjugated via a heptaethylene glycol (PEG7) linker to a cereblon (CRBN) E3 ligase-recruiting pomalidomide moiety [1]. This compound represents the first reported potent IDO1 degrader, functioning by hijacking IDO1 to the CRBN E3 ubiquitin ligase complex to induce ubiquitination and subsequent proteasomal degradation of the target protein rather than transient enzymatic inhibition .

Why IDO1 Small-Molecule Inhibitors Cannot Substitute for PROTAC IDO1 Degrader-1 in Target Degradation Research


Small-molecule IDO1 inhibitors such as epacadostat (IC₅₀ = 10–75 nM depending on assay format) and its structural analogs (e.g., 3-chloro-4-fluorophenyl variants, urea-substituted oxadiazole derivatives) function solely by occupying the heme-binding active site to block tryptophan-to-kynurenine catalysis [1] [2]. This inhibition mechanism fails to eliminate the IDO1 protein itself, leaving intact any non-enzymatic scaffolding or protein–protein interaction functions that may contribute to immune suppression independently of catalytic activity [3]. PROTAC IDO1 Degrader-1 fundamentally differs by inducing complete proteasomal removal of the IDO1 protein (Dmax = 93% degradation in HeLa cells) [4]. Consequently, substituting an inhibitor for this degrader would abandon the distinct pharmacological objective of target elimination and forfeit the opportunity to interrogate IDO1's non-catalytic roles. The following quantitative evidence establishes the selection criteria that distinguish this compound from both its parent inhibitor and alternative IDO1-targeting agents.

Quantitative Comparative Evidence: PROTAC IDO1 Degrader-1 vs. Epacadostat and Alternative IDO1 Degraders


Mechanistic Differentiation: Protein Degradation (DC₅₀ = 2.84 μM) vs. Enzymatic Inhibition (IC₅₀ = 71.8 nM) in IDO1 Modulation

PROTAC IDO1 Degrader-1 induces complete IDO1 protein degradation via CRBN E3 ligase recruitment with a reported DC₅₀ of 2.84 μM, achieving a maximum degradation (Dmax) of 93% in IFNγ-stimulated HeLa cells [1]. In contrast, the parent inhibitor epacadostat exhibits an enzymatic IC₅₀ of 71.8 nM in biochemical assays (range: 10–75 nM depending on assay conditions) but does not reduce IDO1 protein levels . The degradation mechanism is validated by Western blot analysis demonstrating proteasome-dependent IDO1 elimination, which is abrogated by MG132, carfilzomib, and the CRBN ligand competitor pomalidomide [1]. Notably, the compound retains residual IDO1 inhibitory activity (biochemical IC₅₀ = 1.07 μM), which is approximately 15-fold weaker than epacadostat, confirming that the primary pharmacological action is degradation rather than inhibition .

PROTAC IDO1 degradation targeted protein degradation ubiquitin-proteasome system cancer immunotherapy

Degradation Efficiency Comparison: PROTAC IDO1 Degrader-1 (DC₅₀ = 2.84 μM) vs. Next-Generation IDO1 Degrader NU227326 (DC₅₀ = 4.5–11.8 nM)

PROTAC IDO1 Degrader-1 (compound 2c) represents the first-generation IDO1 degrader with a DC₅₀ of 2.84 μM in HeLa cells [1]. Subsequent rational optimization of linker length and composition has yielded second-generation degraders with substantially improved potency. NU227326, an optimized IDO1 PROTAC, achieves DC₅₀ values of 4.5 nM in biochemical assays, 7.1 nM in U87 glioblastoma cells, and 11.8 nM in GBM43 patient-derived glioma stem cells [2]. This represents an approximately 400- to 600-fold improvement in degradation potency relative to PROTAC IDO1 Degrader-1. The first-generation degrader 2c remains valuable as a validated tool compound for establishing IDO1 PROTAC proof-of-concept and for studies where moderate degradation potency is sufficient or where comparison against optimized degraders is desired [1].

PROTAC optimization IDO1 degradation DC₅₀ comparison SAR tool compound selection

Functional Enhancement: PROTAC IDO1 Degrader-1 Improves HER2 CAR-T Cell Tumor-Killing Activity by Moderate Degree

In label-free real-time cell analysis (RTCA) assays, PROTAC IDO1 Degrader-1 (10 μM) moderately enhanced the tumor-killing efficacy of HER2-targeted chimeric antigen receptor-modified T (CAR-T) cells [1]. This functional improvement represents an orthogonal advantage over epacadostat-based inhibition: while epacadostat similarly shows some enhancement of CAR-T activity, its effect is limited by the persistent presence of IDO1 protein, which may continue to exert immunosuppressive functions through non-enzymatic mechanisms [2]. The moderate degree of enhancement observed with PROTAC IDO1 Degrader-1 is consistent with its first-generation degrader profile (DC₅₀ = 2.84 μM) and suggests that complete IDO1 elimination provides a functional benefit distinct from catalytic inhibition alone, though the magnitude of enhancement is not claimed as maximal or optimal relative to more potent second-generation degraders [1].

CAR-T immunotherapy IDO1 immunosuppression tumor microenvironment combination therapy functional assay

Linker Engineering: PEG7 Spacer Length Selection Impacts Solubility and Ternary Complex Formation in CRBN-Recruiting PROTACs

PROTAC IDO1 Degrader-1 incorporates a heptaethylene glycol (PEG7) linker connecting the IDO1-binding warhead (epacadostat-derived) to the CRBN-recruiting ligand (pomalidomide-derived). PEG-based linkers are selected for PROTAC applications due to their hydrophilicity, which enhances aqueous solubility of the typically hydrophobic bifunctional molecule [1]. The PEG7 length (seven ethylene oxide units; approximate extended length ~25–30 Å) was empirically determined to enable productive ternary complex formation between IDO1 and CRBN while maintaining synthetic tractability [2]. Alternative linker lengths (shorter PEG2–PEG4; longer PEG10+) or alkyl-based linkers would alter the spatial orientation between the two binding moieties, potentially affecting degradation efficiency, cooperativity of ternary complex formation, and solubility profile—parameters that cannot be assumed identical across linker variants [1]. This linker composition distinguishes PROTAC IDO1 Degrader-1 from other IDO1-targeting PROTACs that employ different linker architectures (e.g., NU223612 and NU227326 incorporate optimized alkyl-PEG hybrid linkers contributing to their improved DC₅₀ values) [3].

PROTAC linker optimization PEG spacer aqueous solubility ternary complex SAR

Validated Research Applications and Procurement Scenarios for PROTAC IDO1 Degrader-1


Mechanistic Studies of IDO1 Protein Degradation via the Ubiquitin-Proteasome System

PROTAC IDO1 Degrader-1 is the prototypical tool compound for investigating CRBN-mediated IDO1 ubiquitination and proteasomal degradation. As demonstrated in Western blot analyses, treatment with 2c (10 μM, 24 h) induces 93% reduction of IDO1 protein levels in IFNγ-stimulated HeLa cells, an effect completely reversed by proteasome inhibitors MG132 (10 μM) and carfilzomib (1 μM) or by competition with excess pomalidomide [1]. This application is appropriate for researchers requiring a validated first-generation degrader to establish IDO1 PROTAC proof-of-concept, validate ubiquitin-proteasome pathway engagement, or serve as a baseline comparator for evaluating optimized degraders.

Comparative Studies of IDO1 Inhibition vs. Degradation in Tumor Immune Evasion Models

A critical experimental question in immuno-oncology is whether IDO1's immunosuppressive functions depend solely on its enzymatic activity (kynurenine production) or also involve non-catalytic protein–protein interactions. PROTAC IDO1 Degrader-1 (DC₅₀ = 2.84 μM; Dmax = 93%) enables this mechanistic dissection when compared head-to-head against epacadostat (IC₅₀ = 71.8 nM enzymatic inhibition, 0% degradation) [1] . Studies employing both agents can distinguish phenotypes attributable to tryptophan depletion/kynurenine accumulation from those requiring physical removal of the IDO1 protein—an experimental design impossible with inhibitors alone [2].

Evaluation of IDO1 Degradation Effects on CAR-T Cell Efficacy in Co-Culture Systems

PROTAC IDO1 Degrader-1 has been functionally validated in RTCA assays demonstrating moderate enhancement of HER2 CAR-T cell tumor-killing activity at 10 μM [1]. This application is relevant for researchers investigating whether IDO1 elimination (rather than inhibition) can potentiate adoptive T-cell therapies in the immunosuppressive tumor microenvironment. The compound serves as a tool to probe IDO1-dependent immune resistance mechanisms that may limit CAR-T cell efficacy, providing a degradation-specific phenotype for comparison against inhibitor-treated or genetic knockdown controls.

Structure–Activity Relationship (SAR) Studies of PROTAC Linker Optimization

The PEG7 linker architecture of PROTAC IDO1 Degrader-1 represents a defined reference point for PROTAC SAR investigations. Researchers optimizing IDO1 degraders can use this compound as a baseline to evaluate how linker length (PEG2–PEG4 shorter vs. PEG10+ longer), composition (alkyl vs. PEG), and attachment chemistry affect degradation potency, ternary complex cooperativity, and cellular permeability [1] [3]. Comparative DC₅₀ measurements against optimized degraders such as NU227326 (DC₅₀ = 4.5–11.8 nM) provide quantitative insight into the magnitude of potency gains achievable through linker engineering [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC IDO1 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.